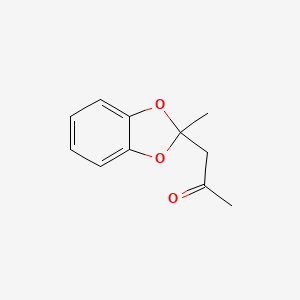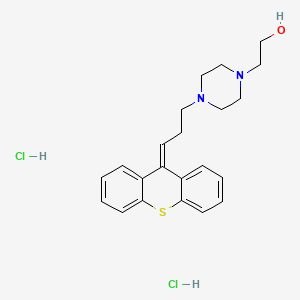![molecular formula C18H24N2O3S B14492649 5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine CAS No. 62978-00-1](/img/structure/B14492649.png)
5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Heptyloxyphenyl Intermediate: The synthesis begins with the preparation of 4-(heptyloxy)phenylboronic acid through a Suzuki-Miyaura coupling reaction between 4-bromoanisole and heptylboronic acid in the presence of a palladium catalyst.
Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring by reacting the heptyloxyphenyl intermediate with appropriate reagents such as guanidine or amidines under basic conditions.
Methanesulfonylation: Finally, the methanesulfonyl group is introduced by reacting the pyrimidine derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The heptyloxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine: Similar structure but with a decyl group instead of a methanesulfonyl group.
2-Aminopyrimidine Derivatives: Compounds with similar pyrimidine core but different substituents, showing varying biological activities.
Uniqueness
5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine is unique due to the presence of both the heptyloxyphenyl and methanesulfonyl groups, which confer specific chemical and biological properties. Its combination of lipophilicity and electrophilicity makes it a versatile compound for various applications.
Properties
CAS No. |
62978-00-1 |
|---|---|
Molecular Formula |
C18H24N2O3S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
5-(4-heptoxyphenyl)-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C18H24N2O3S/c1-3-4-5-6-7-12-23-17-10-8-15(9-11-17)16-13-19-18(20-14-16)24(2,21)22/h8-11,13-14H,3-7,12H2,1-2H3 |
InChI Key |
FYCJUTMYERHZIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=CN=C(N=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



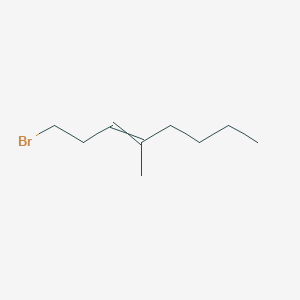
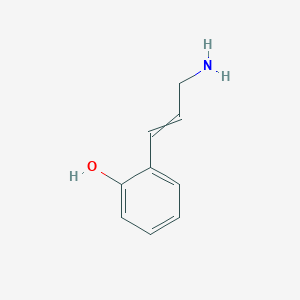
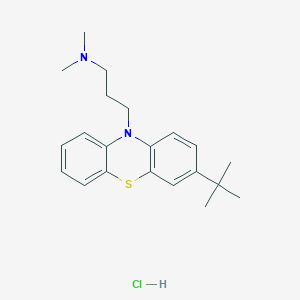
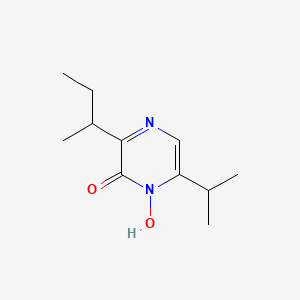
![Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]-](/img/structure/B14492602.png)


![[2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid](/img/structure/B14492621.png)
![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)

![1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)](/img/structure/B14492636.png)
